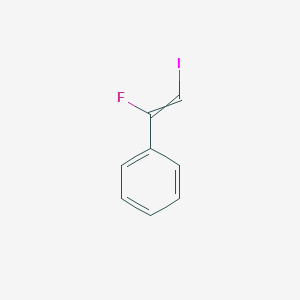![molecular formula C15H19NO3 B14244169 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal CAS No. 188676-44-0](/img/structure/B14244169.png)
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal is an organic compound characterized by its unique structure, which includes a bis(2-hydroxyethyl)amino group attached to a phenyl ring, and a penta-2,4-dienal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal typically involves the following steps:
Formation of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of 2-hydroxyethylamine with a suitable precursor to form the bis(2-hydroxyethyl)amino group.
Attachment to the Phenyl Ring: The bis(2-hydroxyethyl)amino group is then attached to a phenyl ring through a substitution reaction.
Formation of the Penta-2,4-dienal Chain: The final step involves the formation of the penta-2,4-dienal chain, which is attached to the phenyl ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal involves its interaction with specific molecular targets, such as enzymes and receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, while the penta-2,4-dienal chain can participate in various chemical reactions, modulating the activity of the target molecules. These interactions can affect cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
- 5-(4-dimethylaminophenyl)penta-2,4-dienal
- 10-(4-(Bis(2-hydroxyethyl)amino)phenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide
Uniqueness
5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bis(2-hydroxyethyl)amino group and the penta-2,4-dienal chain allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
188676-44-0 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
5-[4-[bis(2-hydroxyethyl)amino]phenyl]penta-2,4-dienal |
InChI |
InChI=1S/C15H19NO3/c17-11-3-1-2-4-14-5-7-15(8-6-14)16(9-12-18)10-13-19/h1-8,11,18-19H,9-10,12-13H2 |
Clé InChI |
HMBSYYDTRGWUAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC=CC=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)

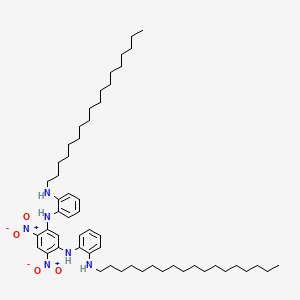
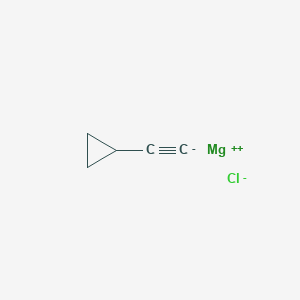
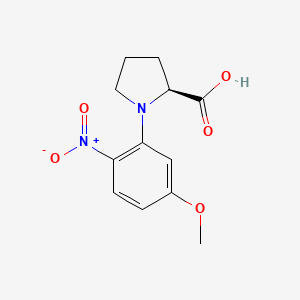
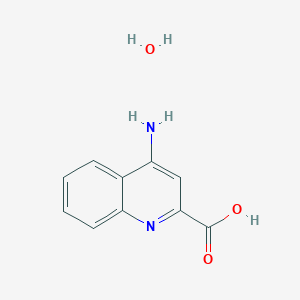
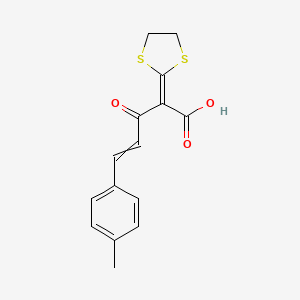
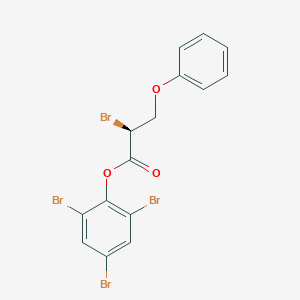

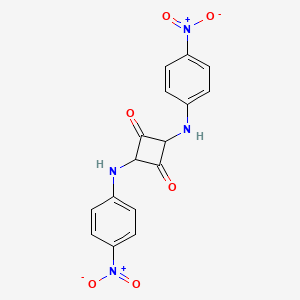
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
